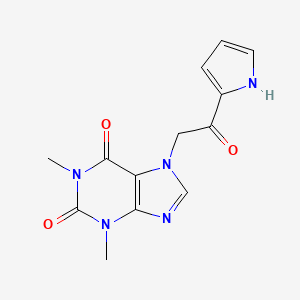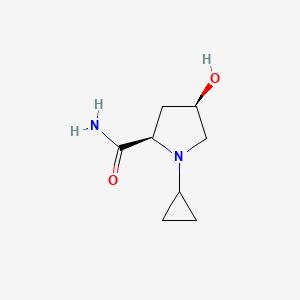
(2R,4R)-1-Cyclopropyl-4-hydroxypyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,4R)-1-Cyclopropyl-4-hydroxypyrrolidine-2-carboxamide is a chiral compound with significant interest in various fields of scientific research. This compound features a cyclopropyl group attached to a pyrrolidine ring, which is further substituted with a hydroxyl group and a carboxamide group. The stereochemistry of this compound is defined by the (2R,4R) configuration, which plays a crucial role in its chemical behavior and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2R,4R)-1-Cyclopropyl-4-hydroxypyrrolidine-2-carboxamide can be achieved through several synthetic routes. One common method involves the diastereoselective synthesis of cis-4-hydroxyproline derivatives. The process typically starts with commercially available starting materials and involves a series of reactions including epoxide opening, ring closure, and stereoselective reduction . The reaction conditions often require the use of zinc and magnesium enolates to achieve high diastereoselectivity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: (2R,4R)-1-Cyclopropyl-4-hydroxypyrrolidine-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound and the stereochemistry of the molecule.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve nucleophiles such as amines or halides under basic or acidic conditions .
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone, while reduction of the carboxamide group can yield an amine derivative.
Wissenschaftliche Forschungsanwendungen
(2R,4R)-1-Cyclopropyl-4-hydroxypyrrolidine-2-carboxamide has a wide range of applications in scientific research. In chemistry, it serves as a chiral building block for the synthesis of complex molecules. In biology, it is used to study enzyme-substrate interactions and protein-ligand binding. In medicine, this compound has potential therapeutic applications due to its ability to modulate biological pathways. Additionally, it finds use in the agrochemical industry as a precursor for the synthesis of bioactive compounds .
Wirkmechanismus
The mechanism of action of (2R,4R)-1-Cyclopropyl-4-hydroxypyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to (2R,4R)-1-Cyclopropyl-4-hydroxypyrrolidine-2-carboxamide include other chiral pyrrolidine derivatives such as (2R,4R)-4-hydroxyproline and (2R,4S)-4-hydroxyproline. These compounds share structural similarities but differ in their stereochemistry and functional groups .
Uniqueness: The uniqueness of this compound lies in its specific stereochemistry and the presence of the cyclopropyl group. This configuration imparts distinct chemical and biological properties, making it valuable for various research applications.
Eigenschaften
Molekularformel |
C8H14N2O2 |
|---|---|
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
(2R,4R)-1-cyclopropyl-4-hydroxypyrrolidine-2-carboxamide |
InChI |
InChI=1S/C8H14N2O2/c9-8(12)7-3-6(11)4-10(7)5-1-2-5/h5-7,11H,1-4H2,(H2,9,12)/t6-,7-/m1/s1 |
InChI-Schlüssel |
TWMMMHDCOPBRHY-RNFRBKRXSA-N |
Isomerische SMILES |
C1CC1N2C[C@@H](C[C@@H]2C(=O)N)O |
Kanonische SMILES |
C1CC1N2CC(CC2C(=O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


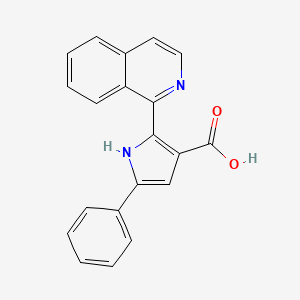



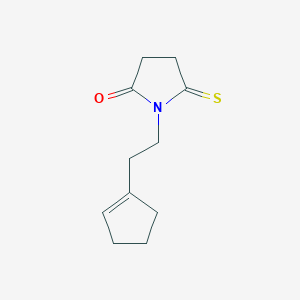
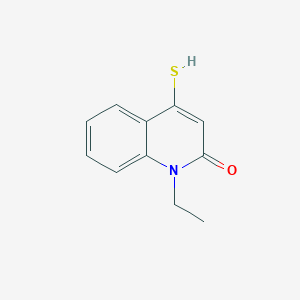
![2-(Difluoromethyl)-4-ethylbenzo[d]oxazole](/img/structure/B12870072.png)
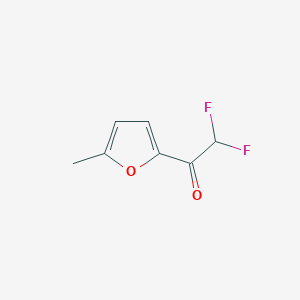

![4-Cyanobenzo[d]oxazole-2-carboxylic acid](/img/structure/B12870084.png)
![3-(2-Bromobenzo[d]oxazol-4-yl)acrylic acid](/img/structure/B12870092.png)

